molecular formula C7H15NO2 B555770 DL-alpha-Methylleucine CAS No. 144-24-1

DL-alpha-Methylleucine

Cat. No. B555770
CAS RN: 144-24-1
M. Wt: 145.2 g/mol
InChI Key: ARSWQPLPYROOBG-UHFFFAOYSA-N
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Description

DL-alpha-Methylleucine, also known as α-Me-DL-Leu-OH or (RS)-2-Amino-2,4-dimethylpentanoic acid, is a white powder . It has a molecular formula of C7H15NO2 and a molecular weight of 145.21 . It is used for research and development purposes .


Molecular Structure Analysis

DL-alpha-Methylleucine contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group . It consists of 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

DL-alpha-Methylleucine is a white powder . . The compound should be stored at temperatures between 0-8 °C .

Scientific Research Applications

Molecular Recognition Abilities

The molecular recognition abilities of cyclodextrins towards chiral amino acids, including DL-alpha-Methylleucine, have been explored to understand their interaction mechanisms. A study utilizing spectrophotometry based on methyl orange as a molecular probe highlighted the molecular recognition interaction of alpha-cyclodextrin with chiral amino acids. This recognition ability depends on the inclusion formation constants, providing insight into the thermodynamic parameters of the inclusion process, indicating it as an exothermic and enthalpy-driven process with a negative or minor positive entropic contribution. This study sheds light on the molecular recognition capabilities of cyclodextrins, potentially applicable in chiral separation processes and the development of novel drug delivery systems Fan Yue-xian et al., 2005.

Epigenetic Alterations in Neurodegenerative Diseases

Research has identified the role of alpha-synuclein in sequestering Dnmt1 from the nucleus, presenting a novel mechanism for epigenetic alterations in Lewy body diseases such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB). The study found a reduction of nuclear Dnmt1 levels in human postmortem brain samples from PD and DLB patients, suggesting that the sequestration of Dnmt1 in the cytoplasm results in global DNA hypomethylation involving CpG islands upstream of various genes. This mechanism underlines the decrease in DNA methylation reported for PD and DLB, highlighting the importance of epigenetic dysregulation in these neurodegenerative diseases Paula A. Desplats et al., 2011.

Potential for Tumor Imaging

The synthesis of L-alpha-[5-11C]Methylleucine, investigated through a continuous two-step sequence of Pd0-mediated 11C-methylation and microfluidic hydrogenation, has shown potential as a probe for tumor imaging. Positron emission tomography (PET) scanning in A431 tumor-bearing mice revealed that L-alpha-[5-11C]Methylleucine could be a useful probe for visualizing tumors, demonstrating high accumulation in tumor tissue. This suggests its application in the development of novel PET probes for the diagnosis and monitoring of tumor progression Shuhei Takatani et al., 2021.

Implications for Biochirogenesis

A study on the formation of oligopeptides and copeptides of homochiral sequence from mixtures of racemic alpha-amino acids, including DL-alpha-Methylleucine, in aqueous solutions has implications for understanding biochirogenesis. The process demonstrated the polymerization of DL-alpha-Methylleucine yielding oligopeptides composed of residues of the same handedness, rationalized by the creation of a library of short diastereoisomeric oligopeptides and the precipitation of the less soluble racemic isotactic peptides. This research provides insights into the spontaneous mirror-symmetry breaking process of racemic mixtures of homochiral peptides, offering a potential explanation for the origin of homochirality in early evolutionary processes R. A. Illos et al., 2008.

Safety And Hazards

When handling DL-alpha-Methylleucine, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should also be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill or leak .

Future Directions

While the future directions of DL-alpha-Methylleucine are not explicitly mentioned in the retrieved sources, it’s clear that the compound is used for research and development purposes . As such, it may have potential applications in various scientific experiments and studies.

properties

IUPAC Name

2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932183
Record name 2-Methylleucine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-alpha-Methylleucine

CAS RN

144-24-1, 5632-91-7
Record name α-Methyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-24-1
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Record name alpha-Methylleucine
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Record name NSC16592
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Record name 2-Methylleucine
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Record name DL-α-methylleucine
Source European Chemicals Agency (ECHA)
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Record name .ALPHA.-METHYLLEUCINE, DL-
Source FDA Global Substance Registration System (GSRS)
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